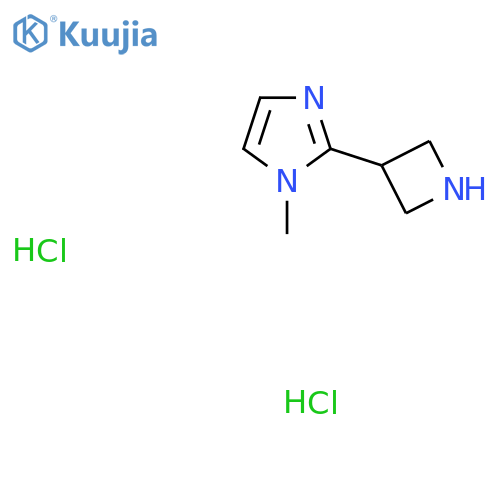Cas no 2241140-58-7 (2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride)

2241140-58-7 structure
商品名:2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride
2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 2241140-58-7
- EN300-6478303
- 2-(azetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride
- 2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride
-
- インチ: 1S/C7H11N3.2ClH/c1-10-3-2-9-7(10)6-4-8-5-6;;/h2-3,6,8H,4-5H2,1H3;2*1H
- InChIKey: TWMYCRJAEOFVJX-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.N1CC(C2=NC=CN2C)C1
計算された属性
- せいみつぶんしりょう: 209.0486528g/mol
- どういたいしつりょう: 209.0486528g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 122
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.8Ų
2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6478303-0.5g |
2-(azetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride |
2241140-58-7 | 95% | 0.5g |
$1046.0 | 2023-06-01 | |
| Enamine | EN300-6478303-5.0g |
2-(azetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride |
2241140-58-7 | 95% | 5g |
$3894.0 | 2023-06-01 | |
| Enamine | EN300-6478303-0.1g |
2-(azetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride |
2241140-58-7 | 95% | 0.1g |
$466.0 | 2023-06-01 | |
| 1PlusChem | 1P01FKUG-1g |
2-(azetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride |
2241140-58-7 | 95% | 1g |
$1722.00 | 2023-12-18 | |
| 1PlusChem | 1P01FKUG-10g |
2-(azetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride |
2241140-58-7 | 95% | 10g |
$7199.00 | 2023-12-18 | |
| Aaron | AR01FL2S-500mg |
2-(azetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride |
2241140-58-7 | 95% | 500mg |
$1464.00 | 2025-02-14 | |
| Aaron | AR01FL2S-2.5g |
2-(azetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride |
2241140-58-7 | 95% | 2.5g |
$3643.00 | 2025-02-14 | |
| Aaron | AR01FL2S-10g |
2-(azetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride |
2241140-58-7 | 95% | 10g |
$7965.00 | 2023-12-15 | |
| 1PlusChem | 1P01FKUG-50mg |
2-(azetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride |
2241140-58-7 | 95% | 50mg |
$448.00 | 2023-12-18 | |
| Enamine | EN300-6478303-0.25g |
2-(azetidin-3-yl)-1-methyl-1H-imidazole dihydrochloride |
2241140-58-7 | 95% | 0.25g |
$666.0 | 2023-06-01 |
2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride 関連文献
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
-
Ping Tong Food Funct., 2020,11, 628-639
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
2241140-58-7 (2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride) 関連製品
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
